ICA-121431 (2,2-diphenyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide) is a small molecule aryl sulfonamide compound with high selectivity for voltage-gated sodium channels (VGSCs), specifically Nav1.1, Nav1.2, and Nav1.3 subtypes. [] This compound is widely employed in scientific research as a pharmacological tool to investigate the roles of specific VGSC subtypes in various physiological and pathological processes, including neuronal excitability, pain signaling, and epilepsy. [, , ]
Related Compounds
Compound 801
Compound Description: Compound 801 is an aryl sulfonamide small molecule inhibitor that exhibits relative selectivity for Nav1.6. [] It completely abolishes ictal local field potentials induced by 4-aminopyridine (4-AP) in mouse cortical slices. [] This compound also inhibits NaV1.7 and shows dose-dependent inhibition of mechanical response in vagal nodose C-fibers innervating the esophagus. []
PF-05089771
Compound Description: PF-05089771 is a highly selective inhibitor of the voltage-gated sodium channel Nav1.7. [, ] It is involved in the regulation of action potential initiation in nerve terminals of vagal nodose C-fibers. [, ] PF-05089771 almost completely inhibits action potential initiation in response to low levels of esophageal distention but shows only partial inhibition at higher distention levels. []
Relevance: PF-05089771 targets a different subset of voltage-gated sodium channels compared to ICA-121431. While PF-05089771 selectively inhibits Nav1.7, ICA-121431 targets Nav1.1, Nav1.2, and Nav1.3. [, ] This difference in selectivity highlights the distinct roles of various sodium channel subtypes in neuronal excitability.
Tetrodotoxin (TTX)
Compound Description: Tetrodotoxin (TTX) is a potent neurotoxin that acts as a selective blocker of voltage-gated sodium channels (NaV). It is widely used as a tool to study the role of these channels in various physiological processes. [, , ] TTX completely blocks action potential initiation in esophageal nodose C-fibers and abolishes electrically evoked contractions in vagal motor fibers. [, ]
Relevance: Unlike ICA-121431 which selectively targets certain NaV subtypes, TTX is a non-selective blocker of most NaV channels. [, ] This broad-spectrum activity of TTX makes it a useful tool for studying general NaV channel function, while the subtype selectivity of ICA-121431 allows for more targeted investigations.
Lacosamide
Compound Description: Lacosamide is an anti-epileptic drug that has also been utilized for pain management. Its mechanism of action involves enhancing the slow inactivation of sodium channels, unlike typical anticonvulsants or local anesthetics that primarily enhance fast inactivation and bind within the channel pore. [] The inhibitory effect of lacosamide on NaV1.7 is dependent on its interaction with both the voltage sensor domain and the channel pore. []
Relevance: Lacosamide and ICA-121431 both target voltage-gated sodium channels, but they differ in their mechanisms of action and binding sites. [] While ICA-121431 primarily acts as a selective blocker of specific NaV subtypes, lacosamide enhances the slow inactivation process of these channels. [] This difference highlights the diverse pharmacological strategies available for modulating sodium channel function.
Lidocaine
Compound Description: Lidocaine is a local anesthetic that blocks voltage-gated sodium channels. It is often used to numb tissues in a specific area and is also used to treat ventricular tachycardia. [, ] Lidocaine's mechanism of action involves binding to the intracellular portion of the sodium channel, preventing sodium ions from passing through the channel.
Relevance: Lidocaine and ICA-121431 both ultimately block sodium channels but differ in their selectivity and binding sites. Lidocaine is a non-selective blocker of sodium channels, while ICA-121431 exhibits selectivity for specific NaV subtypes. [, ] Additionally, lidocaine binds to the intracellular portion of the channel, while the specific binding site of ICA-121431 is not explicitly mentioned in these papers.
Jingzhaotoxin-III
Compound Description: Jingzhaotoxin-III is a peptide toxin that acts as a selective blocker of the voltage-gated sodium channel Nav1.5. [] It is primarily found in the venom of the spider Chilobrachys jingzhao.
Relevance: Jingzhaotoxin-III and ICA-121431 both target voltage-gated sodium channels but exhibit distinct subtype selectivity. [] Jingzhaotoxin-III specifically blocks Nav1.5, while ICA-121431 targets Nav1.1, Nav1.2, and Nav1.3. This difference in selectivity highlights their potential for different therapeutic applications.
A-803467
Compound Description: A-803467 is a selective blocker of the voltage-gated sodium channel Nav1.8. [] It is a promising target for developing new analgesics due to its role in pain signaling.
Relevance: A-803467 and ICA-121431 are both aryl sulfonamide compounds that target voltage-gated sodium channels, but they exhibit distinct subtype selectivity. [] A-803467 selectively inhibits Nav1.8, while ICA-121431 shows selectivity for Nav1.1, Nav1.2, and Nav1.3. []
β-PMTX Analogs (e.g., Peptide 18, Analog 16)
Compound Description: β-PMTX (beta-pompilidotoxin) is a 13-amino acid wasp venom peptide that weakly activates the human neuronal sodium channel NaV1.1. [] Synthetic analogs of β-PMTX, such as Peptide 18 and Analog 16, have been developed with significantly improved activity on NaV1.1 and other neuronal sodium channels. []
Relevance: β-PMTX analogs and ICA-121431 both target neuronal sodium channels, but they have opposite effects on channel function. [] β-PMTX analogs act as gating modifiers that enhance sodium channel activation, while ICA-121431 acts as a channel blocker. [] Additionally, β-PMTX analogs show activity at multiple neuronal sodium channel subtypes (NaV1.1/1.2/1.3/1.6/1.7), while ICA-121431 primarily targets NaV1.1, NaV1.2, and Nav1.3. []
Source and Classification
ICA-121431 is classified as a small molecule inhibitor specifically targeting the human voltage-gated sodium channels Na V 1.3 and Na V 1.1. It has been identified for its potential therapeutic applications in conditions such as pain and epilepsy due to its ability to modulate neuronal excitability. The compound is recognized by its Chemical Abstracts Service number 313254-51-2 and has demonstrated IC50 values of approximately 13 nM for Na V 1.3 and 23 nM for Na V 1.1, indicating its potency and selectivity against these targets .
Synthesis Analysis
The synthesis of ICA-121431 involves several key steps that utilize standard organic chemistry techniques. While specific detailed protocols are not extensively documented in the available literature, the general approach includes:
Starting Materials: The synthesis typically begins with commercially available aryl and acylsulfonamide precursors.
Reactions: Key reactions may involve coupling reactions facilitated by palladium catalysts or other coupling agents to form the desired sulfonamide linkages.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity levels (typically >98%) suitable for biological testing .
Molecular Structure Analysis
The molecular structure of ICA-121431 can be described as follows:
Chemical Formula: C₁₄H₁₅N₃O₃S
Molecular Weight: Approximately 303.35 g/mol
Structural Features: The compound features a sulfonamide moiety that is critical for its interaction with sodium channels. The presence of various functional groups contributes to its binding affinity and selectivity towards Na V 1.3 and Na V 1.1 channels.
Crystallographic studies or computational modeling may provide further insights into the three-dimensional conformation of ICA-121431, which is essential for understanding its interaction with target proteins .
Chemical Reactions Analysis
ICA-121431 participates in various chemical reactions primarily related to its interactions with sodium channels:
Binding Interactions: The compound acts as a competitive inhibitor at the binding site of voltage-gated sodium channels, altering their conformational states.
State-dependent Inhibition: It exhibits state-dependent inhibition characteristics, meaning its effectiveness varies depending on the channel's open or closed state, which is crucial for modulating neuronal excitability during action potentials .
Mechanism of Action
The mechanism of action of ICA-121431 involves:
Inhibition of Sodium Channels: ICA-121431 binds selectively to the inactivated state of Na V 1.3 and Na V 1.1 channels, preventing sodium ions from entering the neuron during depolarization.
Impact on Neuronal Activity: By inhibiting these channels, ICA-121431 reduces neuronal excitability and action potential propagation, making it potentially useful in treating conditions characterized by excessive neuronal firing such as epilepsy and chronic pain .
Physical and Chemical Properties Analysis
Key physical and chemical properties of ICA-121431 include:
These properties are essential for determining the compound's suitability for various experimental applications .
Applications
ICA-121431 has several scientific applications:
Research Tool: Primarily used in pharmacological research to study the role of sodium channels in neuronal excitability.
Potential Therapeutic Agent: Investigated for its potential use in treating pain disorders and epilepsy due to its selective inhibition profile.
Drug Development: Serves as a lead compound for further optimization in drug discovery programs targeting voltage-gated sodium channels.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
GPR120 (Free Fatty Acid Receptor 4; FFAR4) is a G protein-coupled receptor expressed in intestine, adipocytes, and pro-inflammatory macrophages that is activated by long chain free fatty acids. GSK137647A is a diarylsulfonamide that acts as a selective agonist of GPR120 (EC50s = 0.5, 0.63, and 0.79 µM for human, mouse, and rat receptors, respectively). It is selective for GPR120 over a panel of 61 other targets, including other FFARs. Like the natural GPR120 ligand linoleic acid, GSK137647A dose-dependently stimulates insulin secretion by mouse insulinoma MIN6 cells under high glucose conditions. It also modestly stimulates the production of glucagon-like peptide-1 in taste bud cells and human intestinal NCI-H716 cells. GSK137647A is an agonist of the free fatty acid receptor 4 (FFA4/GPR120) with pEC50s = 6.3, 6.2, and 6.1 at human, mouse, and rat receptors, respectively. GSK137647A is selective for GPR120 over a panel of 61 other targets, including other FFARs.
GSK1482160 is a potent and selective P2X7 receptor allosteric modulator with nanomolar binding affinity and high selectivity. GSK1482160 has been successfully radiolabeled and utilized for imaging P2X7 levels in a mouse model of lipopolysaccharide-induced systemic inflammation.
GSK1702934A is an activator of transient receptor potential canonical 3 (TRPC3) and TRPC6.1 It induces TRPC3- and TRPC6-dependent currents in whole-cell patch-clamp assays using HEK293 cells expressing the human channels (EC50s = 0.08 and 0.44 µM, respectively). GSK1702934A enhances contractility and induces arrhythmias in hearts isolated from TRPC3-overexpressing, but not wild-type, mice. GSK1702934A is a a TRPC3 activator. SK1702934A induced a transient, non-selective conductance and prolonged action potentials in TRPC3-overexpressing myocytes but lacked significant electrophysiological effects in wild-type myocytes. GSK1702934A transiently enhanced contractility and evoked arrhythmias in isolated Langendorff hearts from TRPC3-overexpressing but not wild-type mice.